molecular formula C25H26N4O3S2 B11199670 N-(3-fluorobenzyl)-3-methyl-1-(methylsulfonyl)piperidine-3-carboxamide

N-(3-fluorobenzyl)-3-methyl-1-(methylsulfonyl)piperidine-3-carboxamide

Cat. No.: B11199670
M. Wt: 494.6 g/mol
InChI Key: BUCAJINPNTZMES-UHFFFAOYSA-N
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Description

2-[2-(ethylsulfanyl)-6-(4-methylphenyl)-5,7-dioxo-4H,5H,6H,7H-[1,3]thiazolo[4,5-d]pyrimidin-4-yl]-N-(2,4,6-trimethylphenyl)acetamide is a complex organic compound with potential applications in various scientific fields. This compound features a thiazolo[4,5-d]pyrimidine core, which is known for its biological activity and potential therapeutic applications.

Preparation Methods

The synthesis of 2-[2-(ethylsulfanyl)-6-(4-methylphenyl)-5,7-dioxo-4H,5H,6H,7H-[1,3]thiazolo[4,5-d]pyrimidin-4-yl]-N-(2,4,6-trimethylphenyl)acetamide involves multiple steps, including the formation of the thiazolo[4,5-d]pyrimidine core and subsequent functionalization. The synthetic route typically starts with the preparation of the thiazolo[4,5-d]pyrimidine intermediate, followed by the introduction of the ethylsulfanyl and 4-methylphenyl groups. The final step involves the acylation of the intermediate with N-(2,4,6-trimethylphenyl)acetamide under specific reaction conditions.

Chemical Reactions Analysis

This compound can undergo various chemical reactions, including:

    Oxidation: The ethylsulfanyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The carbonyl groups in the thiazolo[4,5-d]pyrimidine core can be reduced to form alcohols.

    Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various electrophiles or nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: As a probe to study biological processes involving thiazolo[4,5-d]pyrimidine derivatives.

    Medicine: Potential therapeutic applications due to its biological activity.

    Industry: As an intermediate in the production of pharmaceuticals

Properties

Molecular Formula

C25H26N4O3S2

Molecular Weight

494.6 g/mol

IUPAC Name

2-[2-ethylsulfanyl-6-(4-methylphenyl)-5,7-dioxo-[1,3]thiazolo[4,5-d]pyrimidin-4-yl]-N-(2,4,6-trimethylphenyl)acetamide

InChI

InChI=1S/C25H26N4O3S2/c1-6-33-24-27-22-21(34-24)23(31)29(18-9-7-14(2)8-10-18)25(32)28(22)13-19(30)26-20-16(4)11-15(3)12-17(20)5/h7-12H,6,13H2,1-5H3,(H,26,30)

InChI Key

BUCAJINPNTZMES-UHFFFAOYSA-N

Canonical SMILES

CCSC1=NC2=C(S1)C(=O)N(C(=O)N2CC(=O)NC3=C(C=C(C=C3C)C)C)C4=CC=C(C=C4)C

Origin of Product

United States

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